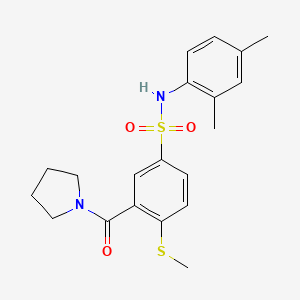
N-(3-ethoxy-4-methoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride
Descripción general
Descripción
N-(3-ethoxy-4-methoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride, also known as EMD 386088, is a chemical compound that has been extensively studied for its potential therapeutic effects. EMD 386088 belongs to a class of compounds known as selective dopamine D1 receptor agonists, which have been shown to have a range of potential therapeutic applications.
Mecanismo De Acción
N-(3-ethoxy-4-methoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride 386088 works by selectively activating dopamine D1 receptors in the brain. These receptors are involved in a range of physiological processes, including cognition, motivation, and reward. By selectively activating these receptors, this compound 386088 may be able to improve cognitive function and alleviate symptoms of cognitive disorders.
Biochemical and Physiological Effects
This compound 386088 has been shown to have a range of biochemical and physiological effects. In animal models, this compound 386088 has been shown to increase dopamine release in the prefrontal cortex, a brain region involved in cognitive function. Additionally, this compound 386088 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-ethoxy-4-methoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride 386088 in lab experiments is that it is a highly selective dopamine D1 receptor agonist, meaning that it can be used to selectively activate these receptors without affecting other receptor types. Additionally, this compound 386088 has been shown to have good bioavailability and can easily cross the blood-brain barrier, making it an effective tool for studying the effects of dopamine D1 receptor activation in the brain. One limitation of using this compound 386088 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on N-(3-ethoxy-4-methoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride 386088. One area of research could focus on the use of this compound 386088 as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound 386088, as well as its potential side effects and limitations. Finally, future research could explore the use of this compound 386088 in combination with other drugs or therapies to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
N-(3-ethoxy-4-methoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride 386088 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound 386088 as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Studies have shown that this compound 386088 can improve cognitive function in animal models of these diseases, suggesting that it may have potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-3-22-17-13-15(5-6-16(17)20-2)14-18-7-4-8-19-9-11-21-12-10-19;;/h5-6,13,18H,3-4,7-12,14H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODNYZPLTRKZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCCN2CCOCC2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)phenol](/img/structure/B4682736.png)
![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4682739.png)
![methyl 2-{[(5-ethyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4682766.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4682786.png)
![3-(4-chlorophenyl)-N-(2-furylmethyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4682789.png)
![methyl 5-phenyl-2-({[2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4682790.png)
![4-({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4682791.png)

![4-[(4-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4682807.png)


![2-{[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4682829.png)

![4-{[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B4682836.png)